3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride
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Overview
Description
3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C10H14ClN·HCl and a molecular weight of 220.14 g/mol . It is a pyridine derivative, characterized by the presence of a tert-butyl group at the 3-position and a chloromethyl group at the 5-position of the pyridine ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride typically involves the chloromethylation of 3-tert-butylpyridine. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally include heating the reaction mixture to a temperature of around 60-70°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as recrystallization and distillation are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products Formed
Scientific Research Applications
3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride depends on its specific applicationThe chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-Tert-butylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-Chloromethylpyridine: Lacks the tert-butyl group, which can affect its steric properties and reactivity.
3-Tert-butyl-5-methylpyridine: The methyl group is less reactive compared to the chloromethyl group, limiting its use in certain chemical reactions.
Uniqueness
3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride is unique due to the presence of both the tert-butyl and chloromethyl groups, which confer distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
Properties
IUPAC Name |
3-tert-butyl-5-(chloromethyl)pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-10(2,3)9-4-8(5-11)6-12-7-9;/h4,6-7H,5H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUZSLSAKSWAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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